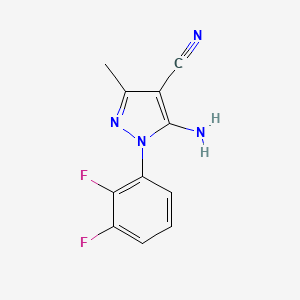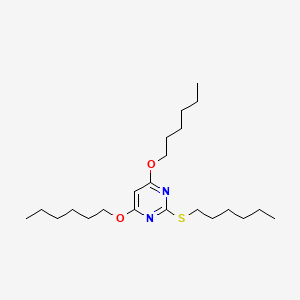
4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine
Übersicht
Beschreibung
4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine is a chemical compound with the molecular formula C({22})H({40})N({2})O({2})S It is characterized by its unique structure, which includes two hexyloxy groups and one hexylsulfanyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Hexyloxy Groups: The hexyloxy groups are introduced via nucleophilic substitution reactions, where hexanol reacts with the pyrimidine ring in the presence of a base such as sodium hydride.
Addition of Hexylsulfanyl Group: The hexylsulfanyl group is added through a thiolation reaction, where hexanethiol reacts with the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine undergoes various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The hexyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine has several scientific research applications:
Organic Electronics: Its unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Studies: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine depends on its application:
In Catalysis: It acts as a ligand, coordinating to a metal center and facilitating the catalytic cycle.
In Organic Electronics: It participates in charge transport and light emission processes due to its conjugated structure.
In Biological Systems: If biologically active, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethoxy-2-methylsulfanyl-pyrimidine: Similar structure but with methoxy and methylsulfanyl groups.
4,6-Diethoxy-2-ethylsulfanyl-pyrimidine: Similar structure but with ethoxy and ethylsulfanyl groups.
Uniqueness
4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine is unique due to the presence of longer alkyl chains (hexyloxy and hexylsulfanyl groups), which can influence its solubility, reactivity, and overall properties compared to its shorter-chain analogs.
Eigenschaften
IUPAC Name |
4,6-dihexoxy-2-hexylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O2S/c1-4-7-10-13-16-25-20-19-21(26-17-14-11-8-5-2)24-22(23-20)27-18-15-12-9-6-3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQTXANJOLMYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=NC(=N1)SCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-4-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1415423.png)
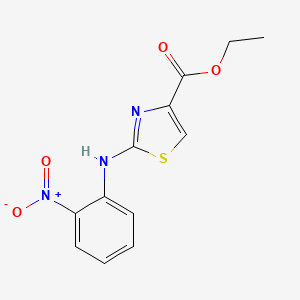


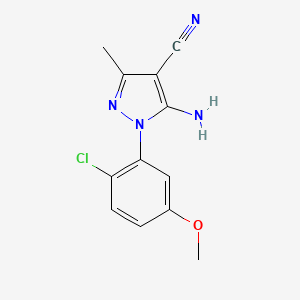
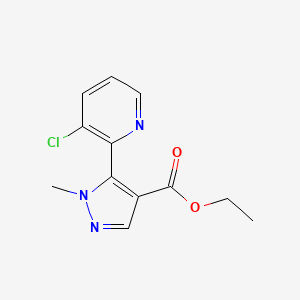
![tert-Butyl 2,6-diazabicyclo[3.2.1]Octane-6-Carboxylate](/img/structure/B1415434.png)
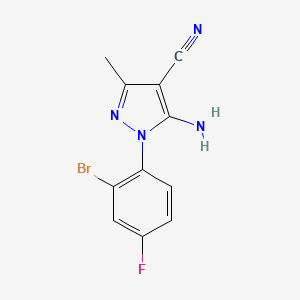
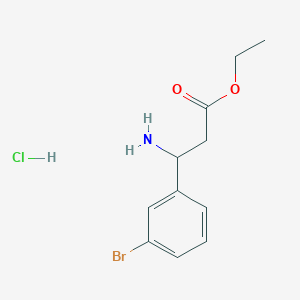
![5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415439.png)
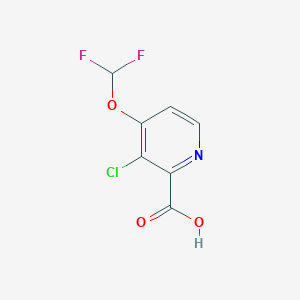
![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
